2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride
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Overview
Description
2-(2,5-Dimethyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core is particularly valuable in the development of new pharmaceuticals and organic materials.
Biology: Biologically, 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride has shown potential in various assays, including antimicrobial and anticancer studies. Its ability to interact with multiple receptors makes it a candidate for drug development.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its anti-inflammatory and antioxidant properties suggest it could be useful in treating conditions such as arthritis and oxidative stress-related diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products due to its structural properties and reactivity.
Mechanism of Action
The mechanism by which 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The indole core is known to bind with high affinity to various receptors, leading to downstream effects such as modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine: A closely related compound without the benzyl group.
N-(4-Methylbenzyl)ethanamine: A simpler amine derivative without the indole core.
This comprehensive overview highlights the significance of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride in scientific research and its potential applications across various fields
Properties
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2.ClH/c1-14-4-7-17(8-5-14)13-21-11-10-18-16(3)22-20-9-6-15(2)12-19(18)20;/h4-9,12,21-22H,10-11,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPUXWTXXOAOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=C(NC3=C2C=C(C=C3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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